Aloe emodin w-acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65615-58-9 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C17H12O6/c1-8(18)23-7-9-5-11-15(13(20)6-9)17(22)14-10(16(11)21)3-2-4-12(14)19/h2-6,19-20H,7H2,1H3 |
InChI Key |
FUECAILUKAJTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
213 - 214 °C |
physical_description |
Solid |
Origin of Product |
United States |
Origin, Biosynthesis, and Isolation Methodologies
Botanical Sources and Natural Occurrence of Aloe Emodin (B1671224)
Aloe emodin ω-acetate is a derivative of aloe-emodin (B1665711), an anthraquinone (B42736) that occurs naturally in a variety of plants. The parent compound, aloe-emodin, is primarily found in the gel, sap, or leaves of plants from the Aloe genus, such as Aloe vera (also known as Barbados aloe), Socotrine aloe, and Zanzibar aloe. wikipedia.orgnmppdb.com.ngebi.ac.uk However, it is notably absent in Natal aloes. wikipedia.orgnmppdb.com.ng
Beyond the Aloe genus, aloe-emodin is also a constituent of plants in the Rheum (rhubarb) and Rhamnus genera. wiley.comnih.gov Specific sources include the rhizome of rhubarb (Rheum rhaponticum), the bark of Frangula (Rhamnus frangula) and Cascara sagrada (Rhamnus purshiana), and the leaves of Senna (Cassia angustifolia). wikipedia.orgnmppdb.com.ngebi.ac.uk It is also found in the rhizomes of Rheum palmatum and Rheum officinale. focusherb.com While aloe-emodin is a natural product, its derivative, aloe emodin ω-acetate, is generally considered an artifact formed during specific extraction processes rather than a naturally occurring compound in these plants. sci-hub.st
| Genus | Species | Common Name | Plant Part |
|---|---|---|---|
| Aloe | Aloe vera (A. barbadensis) | Aloe Vera / Barbados Aloe | Leaf gel, sap, latex wikipedia.orgnmppdb.com.ngebi.ac.uk |
| Aloe | Aloe ferox | Cape Aloe | Latex scholars.direct |
| Aloe | Various species | Socotrine Aloe, Zanzibar Aloe | Leaf gel, sap wikipedia.orgnmppdb.com.ng |
| Rheum | Rheum rhaponticum, R. palmatum | Rhubarb | Rhizome wikipedia.orgebi.ac.ukfocusherb.com |
| Rhamnus | Rhamnus frangula | Frangula (Alder Buckthorn) | Bark wikipedia.orgnmppdb.com.ngebi.ac.uk |
| Rhamnus | Rhamnus purshiana | Cascara Sagrada | Bark wikipedia.orgnmppdb.com.ngebi.ac.uk |
| Cassia | Cassia angustifolia | Senna | Leaves wikipedia.orgnmppdb.com.ng |
Biosynthetic Pathways of Anthraquinones: Focus on Polyketide Pathway for Aloe Emodin
Anthraquinones in plants are synthesized through two primary routes: the polyketide pathway and the shikimate pathway. wiley.com Aloe-emodin is a prime example of an anthraquinone synthesized via the polyketide pathway. wiley.comnih.gov This pathway begins with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA, a reaction catalyzed by a Type III polyketide synthase (PKS) enzyme known as octaketide synthase (OKS). wiley.comscholars.direct
The resulting poly-β-keto chain undergoes a series of cyclizations and aromatization reactions to form the characteristic tricyclic aromatic anthraquinone skeleton. wiley.com The biosynthesis of aloe-emodin from chrysophanol (B1684469) involves the sequential oxidation of a methyl group to a hydroxymethyl group (-CH₂OH). researchgate.net The acetylation of this hydroxymethyl group to form aloe emodin ω-acetate is not a biosynthetic step but rather a chemical modification that can occur inadvertently during extraction procedures. sci-hub.st Elicitors like salicylic (B10762653) acid can be used in plant cell cultures to significantly increase the expression of octaketide synthase genes, thereby enhancing the production of aloe-emodin. cabidigitallibrary.org
Advanced Isolation and Purification Techniques from Plant Materials
The isolation of anthraquinones like aloe-emodin from plant materials involves several advanced techniques. A common initial step is solvent extraction, where the choice of solvent is crucial. focusherb.comresearchgate.net Ethanol is often considered an effective solvent for extracting anthraquinones. nih.govfspublishers.org Extraction methods can range from simple maceration to more efficient techniques like heat-reflux extraction, soxhlet extraction, and ultra-sonication. nih.govfspublishers.org
A critical consideration in the isolation process is the potential for artifact formation. The hydrolysis of anthraquinone glycosides using mineral acids like HCl in the presence of acetic acid or extraction with ethyl acetate (B1210297) can lead to the inadvertent acetylation of the hydroxymethyl group of aloe-emodin, forming aloe emodin ω-acetate. sci-hub.st This compound was identified as an artifact when procedures employing acetic acid yielded a previously unreported substance. sci-hub.st
Following extraction, purification is typically achieved through various chromatographic methods.
Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate and purify anthraquinones from crude extracts. researchgate.netgoogle.com Polyamide column chromatography is also effective, working on the principle of hydrogen bond formation between the adsorbent and the target compounds. google.comnih.gov
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of anthraquinones from crude extracts of plants like Rumex japonicus. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a standard method for the initial identification and separation of compounds in an extract, allowing for the detection of substances like aloe emodin ω-acetate. sci-hub.stslideshare.net
Analytical Characterization Methodologies for Isolated Compounds
The structural elucidation and characterization of isolated compounds such as aloe emodin ω-acetate rely on a combination of spectroscopic techniques. sci-hub.st These methods provide detailed information about the molecular structure, functional groups, and molecular weight.
UV-Visible (UV) Spectroscopy: The UV spectrum is used to identify the chromophore system of the anthraquinone. Aloe-emodin exhibits a characteristic absorption maximum (λmax) around 430 nm. sci-hub.st Notably, the acetylation of the primary alcohol group (-CH₂OH) to form aloe emodin ω-acetate does not cause a significant shift in this absorption band, which helps distinguish it from derivatives where phenolic hydroxyl groups are acetylated, as the latter causes a pronounced hypsochromic (blue) shift. sci-hub.strjptonline.org
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The IR spectrum of aloe emodin ω-acetate shows characteristic absorption bands for the ester carbonyl group, which are absent in the spectrum of aloe-emodin. sci-hub.st
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. In the ¹H-NMR spectrum of aloe emodin ω-acetate, the key distinguishing feature is a singlet peak around 2.19 δ, which corresponds to the methyl protons of the acetoxy-methyl group (-OCOCH₃). sci-hub.st The signals for the phenolic protons remain largely unchanged compared to the parent aloe-emodin, confirming that acetylation occurred at the hydroxymethyl side chain. sci-hub.st
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular weight of aloe emodin ω-acetate was confirmed by mass spectrometry to be consistent with that of a monoacetylated aloe-emodin derivative. sci-hub.st
| Technique | Aloe Emodin | Aloe Emodin ω-Acetate (Monoacetate) | Reference |
|---|---|---|---|
| UV (λmax) | ~430 nm | ~430 nm (No significant shift) | sci-hub.st |
| ¹H-NMR (δ ppm) | Phenolic protons at ~12.0 ppm; -CH₂OH protons signal present. | Phenolic protons at ~12.0 ppm; Acetoxy-methyl (-OCOCH₃) protons at ~2.19 ppm. | sci-hub.st |
| Molecular Weight | 270.24 g/mol | 312.27 g/mol | sci-hub.stijcpa.in |
Chemical Synthesis and Derivatization Strategies for Aloe Emodin
Synthetic Routes to Aloe Emodin (B1671224)
The primary natural source of aloe emodin is the oxidation of aloin (B1665253), a compound found in plants like Aloe vera. mdpi.commdpi.com Industrial processes often involve the oxidation of aloin using reagents such as ferric chloride in the presence of an acid catalyst like hydrochloric acid. google.com An alternative method utilizes an oxygen-containing gas in an acidic medium with a copper salt catalyst. google.com This latter process is noted for the ability to reuse the acid and catalyst, offering economic and environmental advantages. google.com
Another synthetic approach starts from 1,4-dimethoxynaphthalene (B104105) derivatives to create functionalized juglone (B1673114) acetates and juglones, which can then be used to synthesize anthraquinones related to rhein (B1680588) and aloe emodin. acs.org Furthermore, the polyketide pathway is the biosynthetic route for aloe emodin in plants. wiley.com
Design and Synthesis of Aloe Emodin Derivatives
The development of aloe emodin derivatives is a key strategy to improve its therapeutic efficacy. nih.gov Various approaches have been employed to modify the aloe emodin scaffold, leading to a diverse range of new compounds with potentially enhanced properties.
Molecular Hybridization Approaches (e.g., Aloe-Emodin-Coumarin Hybrids)
Molecular hybridization is a strategy that combines two or more pharmacophores to create a new hybrid compound with potentially improved activity. A notable example is the synthesis of aloe-emodin-coumarin hybrids. mdpi.comnih.govresearchgate.netnih.gov The synthesis typically involves a multi-step process. First, O-propargyl or -butynyl coumarin (B35378) derivatives are prepared by reacting hydroxycoumarin with propargyl bromide or 4-bromobut-1-yne. mdpi.com Concurrently, aloe-emodin (B1665711) is converted to its bromide derivative using carbon tetrabromide and triphenylphosphine. mdpi.com This bromide is then reacted with sodium azide (B81097) to form an azido (B1232118) intermediate. Finally, a copper-catalyzed cycloaddition reaction between the azido-aloe emodin and the alkyne-coumarin derivatives yields the target aloe-emodin-coumarin hybrids. mdpi.comresearchgate.net
Other hybridization strategies have led to the development of azolyl acylhydrazonyl aloe emodins and aloe emodin-hybridized sulfonamide aminophosphates. researchgate.netnih.gov
Conjugation with Amino Acid Esters and Substituted Aromatic Amines
To enhance properties such as water solubility and biological activity, aloe emodin has been conjugated with various amino acid esters and substituted aromatic amines. nih.govfrontiersin.orgnih.gov This approach involves coupling the aloe emodin backbone with these molecules, resulting in novel derivatives. nih.gov The structures of these synthesized compounds are typically confirmed using techniques like 1H NMR and mass spectroscopy. nih.gov For instance, the synthesis of rhein–amino acid ester conjugates, which are structurally related to aloe emodin derivatives, has been reported in good yields. nih.gov
Development of Specific Anthraquinone (B42736) Derivatives (e.g., Glutaryl Derivatives, Diethyl Succinate (B1194679) Derivative, Pyridinium (B92312) Fragments)
Specific functional groups have been introduced to the aloe emodin structure to create derivatives with tailored properties.
Glutaryl Derivatives : The synthesis of a glutaryl derivative of aloe emodin has been achieved by reacting aloe emodin with glutaric anhydride (B1165640) in dry toluene, using a catalytic amount of p-toluenesulfonic acid monohydrate. mdpi.comresearchgate.net The reaction is heated at reflux, and the resulting product is purified by chromatography. mdpi.com
Diethyl Succinate Derivative : A novel aloe-emodin derivative, 1,8-dihydroxy-9,10-anthraquinone-3-diethyl succinate, was synthesized by covalently binding monomethyl succinate to the anthraquinone nucleus of aloe emodin. nih.govnih.govfrontiersin.org
Pyridinium Fragments : Aloe emodin derivatives containing a quaternary pyridinium fragment have been synthesized. researchgate.net One such compound, 1-((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl) methyl) pyridin-1-ium chloride, was designed and evaluated for its biological activities. researchgate.net
Formation and Characterization of Acetylated Aloe Emodin Derivatives (e.g., Monoacetate)
The acetylation of aloe emodin has been a subject of study, sometimes occurring inadvertently during the preparation of aglycones from crude plant extracts. wiley.comwiley.comsci-hub.st
Aloe Emodin Monoacetate : This derivative, specifically aloe emodin ω-acetate, has been characterized as an artifact formed during the hydrolysis of anthraquinone glycosides using acetic acid. wiley.comwiley.comsci-hub.st It can also be formed when aloe emodin is refluxed with acetic acid or ethyl acetate (B1210297) in the presence of hydrochloric acid. wiley.comsci-hub.st The structure of aloe-emodin monoacetate has been confirmed using UV, IR, and NMR spectroscopy. wiley.comwiley.comsci-hub.st The NMR spectrum of the monoacetate shows the characteristic signals for the two phenolic protons, similar to aloe emodin, and an additional signal for the methyl protons of the acetoxy-methyl group. wiley.comsci-hub.st
Aloe Emodin Triacetate : For comparison, the triacetyl derivative of aloe emodin can be prepared by reacting aloe emodin with acetic anhydride in the presence of pyridine. wiley.comsci-hub.st
The following table summarizes the key spectral data for aloe emodin and its acetylated derivatives.
| Compound | 1H NMR Signals (δ, ppm) | Key UV Absorption (nm) |
| Aloe Emodin | 12.01, 11.96 (phenolic OH) | ~430 |
| Aloe Emodin Monoacetate | 12.08, 12.05 (phenolic OH); 2.19 (acetoxy CH3) | ~430 |
| Aloe Emodin Triacetate | No phenolic OH signals; 2.45 (acetoxy CH3); 2.18 (acetoxy methyl CH3) | ~337 |
Methodological Considerations in Derivative Synthesis
The synthesis of aloe emodin derivatives often requires specific reaction conditions and purification methods. For instance, air- and moisture-sensitive reactions are typically carried out under a nitrogen atmosphere using dry solvents. mdpi.com Purification of the final products is commonly achieved through techniques like silica (B1680970) gel column chromatography and recrystallization. mdpi.commdpi.comsld.cu The choice of reagents and catalysts is also crucial; for example, copper(I) thiophene-2-carboxylate (B1233283) is used as a catalyst in the synthesis of aloe-emodin-coumarin hybrids. mdpi.comresearchgate.net
Preclinical Investigation of Biological Activities: in Vitro Cellular Mechanistic Studies
Antineoplastic and Antiproliferative Mechanisms in Cancer Cell Lines
Aloe emodin (B1671224) and its derivatives have demonstrated a range of antineoplastic and antiproliferative effects across various cancer cell lines. jctres.comresearchgate.net These effects are attributed to the compound's ability to interfere with multiple, critical cellular pathways involved in cancer progression. jctres.comresearchgate.net
Inhibition of Cell Proliferation and Growth
In vitro studies have consistently shown that aloe emodin can inhibit the proliferation and growth of a multitude of human cancer cell lines. jctres.comnih.gov This inhibitory action is often dose- and time-dependent. nih.govdebuglies.com For instance, in oral cancer (KB) cells, aloe emodin demonstrated a time- and dose-dependent inhibition of cell growth. nih.gov Similarly, it has shown a dose-dependent antiproliferative effect on human glioblastoma (U373), breast carcinoma (MCF-7), and colorectal cancer (HT-29) cells. wiley.com The compound has also been found to suppress the proliferation of prostate cancer (PC3) cells and esophageal cancer (TE1) cells in a concentration-dependent manner. debuglies.comwiley.com
Furthermore, aloe emodin has been observed to inhibit the growth of gastric carcinoma cell lines MGC-803 and SGC-7901, with a more pronounced effect on the MGC-803 line. wiley.com In melanoma cells, aloe emodin has been shown to significantly inhibit cell viability and proliferation in a dose-dependent manner. nih.gov The antiproliferative effects have also been noted in hepatoma (Huh-7) cells and various leukemia cell lines. debuglies.comwiley.com
| Cancer Type | Cell Line(s) | Key Findings on Proliferation Inhibition | Citation |
|---|---|---|---|
| Oral Cancer | KB | Time- and dose-dependent inhibition of cell growth. | nih.gov |
| Glioblastoma, Breast Carcinoma, Colorectal Cancer | U373, MCF-7, HT-29 | Dose-dependent antiproliferative effect. | wiley.com |
| Prostate Cancer | PC3 | Inhibited proliferation and anchorage-independent growth. | debuglies.comwiley.com |
| Esophageal Cancer | TE1 | Concentration-dependent inhibition of cell proliferation. | wiley.com |
| Gastric Carcinoma | MGC-803, SGC-7901 | Inhibited cell growth, with a stronger effect on MGC-803 cells. | wiley.com |
| Melanoma | Not specified | Significantly inhibited cell viability and proliferation in a dose-dependent manner. | nih.gov |
| Hepatoma | Huh-7 | Inhibited cell growth in a time- and dose-dependent manner. | debuglies.com |
| Leukemia | HL-60, U937, K-562, P3HR-1 | Reduced proliferation rates. | debuglies.comwiley.com |
Cell Cycle Modulation (e.g., G0/G1, G1, S, G2/M Phase Arrest)
A key mechanism through which aloe emodin exerts its antiproliferative effects is the modulation of the cell cycle. nih.govdebuglies.com The compound has been shown to induce cell cycle arrest at various phases, depending on the cancer cell type. wiley.com
A predominant effect observed in multiple studies is the arrest of cancer cells in the G2/M phase. This has been documented in cervical cancer (HeLa) cells, colon cancer (WiDr) cells, oral cancer (KB) cells, nasopharyngeal carcinoma (NPC) cells, and gastric cancer (SGC-7901) cells. nih.govdebuglies.comwiley.comnih.gov In HeLa cells, this G2/M arrest is associated with a decrease in cyclin A and CDK2, and an increase in cyclin B1 and CDK1. jctres.comnih.gov In WiDr cells, G2/M arrest is linked to the inhibition of cyclin B1. debuglies.comnih.gov For NPC cells, the arrest in the G2/M phase is associated with increased cyclin B1-CDC2 complex formation. nih.gov
In other cancer cell lines, aloe emodin induces arrest at different phases. For example, it caused S phase arrest in transformed glia (SVG) and glioma (U-373MG) cells, as well as in U87 malignant glioma cells. nih.govdebuglies.com Gastric cancer MKN45 cells were arrested in the G0/G1 phase. jctres.comnih.govdebuglies.com
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Associated Molecular Changes | Citation |
|---|---|---|---|---|
| HeLa | Cervical Cancer | G2/M | Decrease in cyclin A and CDK2; Increase in cyclin B1 and CDK1. | jctres.comnih.gov |
| WiDr | Colon Cancer | G2/M | Inhibition of cyclin B1. | debuglies.comnih.gov |
| KB | Oral Cancer | G2/M | Stalling in G2/M phase and a decrease in S phase. | nih.gov |
| NPC | Nasopharyngeal Carcinoma | G2/M | Increased cyclin B1-CDC2 complex formation. | nih.gov |
| SGC-7901 | Gastric Cancer | G2/M | Time and dose-dependent arrest with a decrease in cell cycle-inducing proteins. | nih.govdebuglies.com |
| SVG, U-373MG | Glia/Glioma | S | Delayed entry and exit from S phase. | nih.govdebuglies.com |
| U87 | Malignant Glioma | S | - | debuglies.com |
| MKN45 | Gastric Cancer | G0/G1 | - | jctres.comnih.govdebuglies.com |
Induction of Programmed Cell Death Pathways
Beyond halting proliferation, aloe emodin actively induces programmed cell death in cancer cells through multiple pathways, primarily apoptosis and, more recently discovered, pyroptosis. nih.govfrontiersin.org
Aloe emodin is a potent inducer of apoptosis in a wide array of cancer cell lines. jctres.comnih.gov This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govdebuglies.com
Mitochondrial-Dependent Apoptosis: A common mechanism involves the disruption of the mitochondrial membrane potential. lktlabs.com This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol. jctres.comnih.gov The modulation of the BAX/BCL-2 protein ratio is a critical event in this pathway. Aloe emodin has been shown to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2 in various cancer cells, including non-melanoma skin cancer (A431 and SCC25) cells and human lung non-small cell carcinoma (H460) cells. jctres.comnih.govdebuglies.com This shift in the BAX/BCL-2 ratio facilitates mitochondrial permeabilization.
Caspase Cascade Activation: The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. Aloe emodin has been found to activate a cascade of these enzymes. Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 and caspase-7, has been widely reported. jctres.comnih.gov For example, in gastric carcinoma (AGS) cells, aloe emodin treatment leads to the activation of caspase-3. jctres.com In colon cancer (WiDr) cells, apoptosis is induced through the activation of caspases-6 and -9. nih.gov Studies on non-melanoma skin cancer cells demonstrated the activation of caspases-3, -7, -8, and -9. jctres.comnih.gov
Other Apoptotic Mechanisms: Aloe emodin can also induce apoptosis through DNA damage and by increasing the expression of the Fas ligand, a key component of the extrinsic apoptotic pathway. nih.govwiley.com In breast cancer (MCF-7) cells, for instance, increased Fas expression has been linked to aloe emodin-induced apoptosis. wiley.com
More recent research has uncovered a novel mechanism of cell death induced by aloe emodin: pyroptosis. This is a form of pro-inflammatory programmed cell death. In HeLa cells, aloe emodin has been shown to trigger pyroptosis through the activation of the caspase-9/3/Gasdermin E (GSDME) axis. frontiersin.org This process involves mitochondrial dysfunction, leading to the activation of caspase-9 and subsequently caspase-3. frontiersin.org Activated caspase-3 then cleaves GSDME, and the resulting N-terminal fragment forms pores in the plasma membrane, leading to cell swelling and lysis. frontiersin.orgmdpi.com There is also evidence suggesting that emodin, a related compound, can attenuate inflammation by modulating the NLRP3 inflammasome, a key component in the pyroptotic pathway. scispace.commdpi.com
Anti-Metastatic and Anti-Angiogenic Effects
In addition to its effects on cell proliferation and survival, aloe emodin exhibits anti-metastatic and anti-angiogenic properties. nih.govnih.gov
Anti-Metastatic Effects: Aloe emodin has been shown to inhibit the migration and invasion of various cancer cells. jctres.comnih.gov In colon cancer (WiDr) cells, it suppresses tumor cell migration and invasion induced by phorbol-12-myristyl-13-acetate (PMA). nih.govdebuglies.com This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix, a key step in metastasis. nih.govnih.govresearchgate.net It also decreases the expression of Ras homologue gene family member B (RHOB). nih.govdebuglies.com Furthermore, in HO-8910M ovarian carcinoma cells, aloe emodin significantly inhibited migration, invasion, and adhesion. debuglies.com
Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Aloe emodin has demonstrated anti-angiogenic potential. lktlabs.comnih.gov It acts as a strong inhibitor of Vascular Endothelial Growth Factor (VEGF) expression, a potent stimulator of angiogenesis. nih.govresearchgate.net The compound also inhibits endothelial cell migration and invasion, as well as in vitro tube formation by endothelial cells. nih.govresearchgate.netnih.gov The anti-angiogenic effects of aloe emodin appear to be mediated, at least in part, by the suppression of urokinase secretion. nih.gov
| Biological Activity | Cancer Cell Line(s) | Key Mechanistic Findings | Citation |
|---|---|---|---|
| Anti-Metastatic | WiDr (Colon Cancer) | Downregulation of MMP-2/9 mRNA expression and activity; Decreased RHOB expression. | nih.govdebuglies.comnih.govresearchgate.net |
| HO-8910M (Ovarian Carcinoma) | Inhibition of migration, invasion, and adhesion. | debuglies.com | |
| SGC-7901, MGC-803 (Gastric Cancer) | Significant decrease in cell migration. | nih.govdebuglies.com | |
| Anti-Angiogenic | WiDr (Colon Cancer), Endothelial Cells | Inhibition of VEGF expression and promoter activity; Inhibition of endothelial cell migration, invasion, and in vitro angiogenesis. | nih.govresearchgate.net |
| Endothelial Cells | Inhibition of urokinase secretion and tubule formation. | nih.gov |
Reversal of Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux drugs out of cancer cells. nih.gov Aloe-emodin (B1665711) and its derivatives have shown potential in overcoming this resistance.
Synthetic aloe-emodin glycosides (AEGs) have demonstrated notable cytotoxicity against tumor cells resistant to conventional anthracyclines like doxorubicin (B1662922). nih.gov These AEGs have been shown to accumulate in cancer cells that overexpress P-gp, suggesting they can evade this primary resistance mechanism. nih.gov Specifically, in highly doxorubicin-resistant ovarian cancer cells (NAR), where doxorubicin and aloe-emodin showed little to no effect, an α-acosamine AEG analog exhibited significant potency with an IC50 value of 8.6 ± 0.6 μM. nih.gov This indicates that specific glycosidic modifications of aloe-emodin can create potent agents against anthracycline-resistant tumors. google.com
Studies on various cancer cell lines have further elucidated the potential of aloe-emodin and its derivatives to combat MDR. In drug-sensitive leukemia cells (CCRF-CEM), aloe-emodin displayed an IC50 value of 9.872 μM, and importantly, it maintained significant cytotoxicity in the multidrug-resistant, P-gp-overexpressing subline (CEM/ADR5000) with an IC50 of 12.85 μM. nih.gov This suggests a low degree of cross-resistance. Furthermore, the combination of aloe-emodin with traditional chemotherapeutic agents like temozolomide (B1682018) has been shown to restore drug sensitivity in primary human glioblastoma cell lines that exhibit a drug-resistant phenotype. mdpi.comresearchgate.net
The proposed mechanism for this reversal of resistance involves the inhibition of P-gp function. plantaedb.com While aloe-emodin itself has shown some ability to bypass P-gp-mediated efflux, its synthetic derivatives, particularly glycosides, appear to be more effective. nih.gov This suggests that the structural modifications on the aloe-emodin backbone are crucial for overcoming P-gp-conferred resistance. google.com
| Compound | Cell Line | Resistance Mechanism | IC50 Value (µM) | Reference |
| Aloe-emodin | CEM/ADR5000 | P-glycoprotein overexpression | 12.85 | nih.gov |
| α-acosamine AEG | NAR (ovarian cancer) | P-glycoprotein overexpression | 8.6 ± 0.6 | nih.gov |
| Aloe-emodin + Temozolomide | NULU, ZAR (glioblastoma) | Drug-resistant phenotype | Synergistic inhibitory effect | mdpi.comresearchgate.net |
Anti-Inflammatory Modulations in Cellular Systems
Inhibition of Pro-inflammatory Cytokine Expression (e.g., IL-6, IL-1β, TNF-α)
Aloe-emodin has demonstrated significant anti-inflammatory properties by inhibiting the expression of key pro-inflammatory cytokines in various cellular models. nih.gov In studies using murine macrophages, aloe-emodin has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, aloe-emodin effectively reduced the mRNA expression levels of these cytokines. nih.gov
Similarly, in a model of high-fat diet-induced cardiac inflammation, aloe-emodin treatment significantly decreased the expression levels of IL-1β, IL-6, and TNF-α in H9C2 cardiac muscle cells. nih.govscienceopen.com This inhibitory effect on pro-inflammatory cytokine production has also been observed in the context of sepsis models, where aloe-emodin administration led to reduced serum levels of IL-1β, IL-6, and TNF-α. nih.gov
The mechanism behind this inhibition is linked to the modulation of inflammatory signaling pathways. By targeting these pathways, aloe-emodin effectively dampens the inflammatory cascade, leading to a reduction in the synthesis and release of these potent inflammatory mediators. mdpi.com
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Toll-like Receptor Pathways)
The anti-inflammatory effects of aloe-emodin are largely attributed to its ability to modulate key signaling pathways that orchestrate the inflammatory response. mdpi.com The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a primary target of aloe-emodin. rsc.org Studies have shown that aloe-emodin can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. nih.govmdpi.com This leads to the suppression of NF-κB's translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.govscispace.com
In addition to the NF-κB pathway, aloe-emodin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and extracellular signal-regulated kinase (ERK). scispace.comwiley.com Aloe-emodin has been observed to reduce the phosphorylation of these MAPKs, thereby interfering with downstream inflammatory processes. mdpi.com For example, in nasopharyngeal carcinoma cells, aloe-emodin was found to suppress invasion by inhibiting the p38 MAPK-NF-κB signaling pathway. scispace.com
Furthermore, aloe-emodin has been shown to interact with the Toll-like Receptor (TLR) signaling pathway. Specifically, it can inhibit the lipopolysaccharide (LPS)-induced TLR2-mediated NF-κB and MAPK signaling pathways in macrophages. mdpi.com In a model of high-fat diet-induced cardiac inflammation, aloe-emodin was found to inhibit the TLR4/NF-κB signaling pathway, further highlighting its role in modulating upstream inflammatory signals. nih.gov
Antioxidative and Antiglycation Evaluations in Cellular Models
Aloe-emodin has demonstrated notable antioxidant and antiglycation properties in various cellular models. nih.govbiotech-asia.org In studies using mouse liver tissue, aloe-emodin was found to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, at specific concentrations. biotech-asia.org This increase in antioxidant enzyme activity contributes to a reduction in oxidative stress markers such as malondialdehyde and dityrosine. biotech-asia.org
Furthermore, aloe-emodin has shown significant antiglycation activity. nih.govbiotech-asia.org In a bovine serum albumin (BSA) assay, which measures the formation of advanced glycation end-products (AGEs), aloe-emodin was able to reduce albumin glycation. nih.gov This finding supports its potential to mitigate hyperglycemic damage. nih.gov Cellular uptake studies in HT-29 human colon adenocarcinoma cells revealed that aloe-emodin can permeate cell membranes, suggesting its potential for in vivo absorption and bioactivity. nih.govresearchgate.net
Antimicrobial and Antiviral Efficacy in Cellular Assays
Aloe-emodin has demonstrated a broad spectrum of antimicrobial and antiviral activities in various in vitro studies. mdpi.commdpi.comwiley.comresearchgate.netmdpi.comnih.govnih.govmdpi.com
Its antibacterial effects are particularly pronounced against Gram-positive bacteria. nih.govfrontiersin.org For instance, against Staphylococcus epidermidis, aloe-emodin exhibited minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) in the range of 4-32 μg/mL and 32-128 μg/mL, respectively. nih.govfrontiersin.org The mechanism of its antibacterial action appears to involve targeting the bacterial cell membrane, leading to deformities and loss of selective permeability. nih.gov It has also shown activity against Staphylococcus aureus. researchgate.net
In terms of its antiviral properties, aloe-emodin has been shown to be effective against a range of viruses. It has demonstrated inhibitory activity against influenza A virus, with one proposed mechanism being the up-regulation of galectin-3. researchgate.net Studies have also reported its efficacy against Japanese encephalitis virus (JEV) and enterovirus 71 (EV71), where it was found to inhibit viral replication in a dose- and time-dependent manner, likely through the induction of interferon signaling responses. nih.gov Additionally, aloe-emodin has shown potential against hepatitis B virus (HBV) by inhibiting the production of viral antigens in HepG2.2.15 cells. wiley.com
| Organism | Cell Line/Model | Key Findings | Reference |
| Staphylococcus epidermidis | - | MIC: 4-32 μg/mL; MBC: 32-128 μg/mL | nih.govfrontiersin.org |
| Staphylococcus aureus | - | Demonstrated antibacterial activity | researchgate.net |
| Influenza A Virus | - | Inhibits virus, potentially via galectin-3 up-regulation | researchgate.net |
| Japanese Encephalitis Virus (JEV) | HL-CZ and TE-671 cells | IC50: 0.50-1.51 μg/mL; Inhibits viral replication | nih.gov |
| Enterovirus 71 (EV71) | HL-CZ and TE-671 cells | IC50: 0.14-0.52 μg/mL; Inhibits viral replication | nih.gov |
| Hepatitis B Virus (HBV) | HepG2.2.15 cells | Inhibited viral antigen production by ~83% | wiley.com |
Neuroprotective Mechanisms in Neural Cell Models (e.g., Aquaporin Regulation, Neurotrophic Factor Secretion)
Aloe-emodin has exhibited neuroprotective effects in neural cell models, with mechanisms involving the regulation of aquaporins and the secretion of neurotrophic factors. mdpi.com In a rat model of post-stroke depression, aloe-emodin treatment was found to down-regulate the expression of aquaporins AQP3 and AQP4 in brain tissue. mdpi.comnih.gov Aquaporins are involved in brain edema, and their down-regulation by aloe-emodin may help in alleviating this condition. nih.gov
Concurrently, aloe-emodin has been shown to up-regulate the expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NTF3), in the brain tissue of these models. mdpi.comnih.govnih.gov These neurotrophic factors are vital for neuronal survival, growth, and differentiation. nih.gov The increased secretion of BDNF and NTF3 suggests a role for aloe-emodin in promoting neuronal health and plasticity. mdpi.com
Furthermore, the neuroprotective effects of aloe-emodin are also linked to its anti-inflammatory properties, particularly through the inhibition of the PI3K/AKT/mTOR and NF-κB signaling pathways, which can mitigate nerve injury and neuroinflammation associated with ischemic stroke. rsc.org
Preclinical Investigation of Biological Activities: in Vivo Animal Model Studies
Evaluation of Antineoplastic Effects in Murine Cancer Models
The potential of aloe emodin (B1671224) as a cancer chemopreventive agent has been explored in murine models, particularly in the context of colorectal tumors.
In a study utilizing an Apc-deficient Min mouse model, which is predisposed to developing intestinal tumors, dietary administration of aloe-emodin (B1665711) demonstrated a significant reduction in the number of colorectal tumors. nih.gov Male Min mice fed a diet containing 5 ppm of aloe-emodin for 12 weeks showed a notable decrease in tumor incidence. nih.gov Furthermore, in a model of colitis-related colon carcinogenesis induced by dextran (B179266) sodium sulfate (B86663) (DSS) in Min mice, those receiving diets with 5 and 50 ppm of aloe-emodin for 5 weeks also exhibited a significant reduction in colorectal tumor numbers. nih.govwaocp.org These findings suggest that even at low doses, dietary aloe-emodin may have a chemopreventive effect on the development of colorectal tumors in a genetically susceptible mouse model. nih.gov
Table 1: Effect of Dietary Aloe Emodin on Colorectal Tumor Development in Min Mice This table is interactive. Users can sort columns by clicking on the headers.
| Model | Treatment Group | Duration | Key Finding | Reference |
|---|---|---|---|---|
| Apc-deficient Min mice | 5 ppm Aloe Emodin in diet | 12 weeks | Significantly reduced number of colorectal tumors | nih.gov |
| DSS-induced colitis in Min mice | 5 ppm Aloe Emodin in diet | 5 weeks | Significantly reduced number of colorectal tumors | nih.govwaocp.org |
| DSS-induced colitis in Min mice | 50 ppm Aloe Emodin in diet | 5 weeks | Significantly reduced number of colorectal tumors | nih.govwaocp.org |
The anti-tumor effects of aloe emodin appear to be linked to its ability to modulate cellular proliferation within the colorectal mucosa. nih.gov Immunohistochemical analysis using the Ki-67 antibody (MIB-5), a marker for cellular proliferation, revealed that treatment with aloe-emodin significantly decreased the mean MIB-5-labeling index in the normal-appearing colonic mucosa of Min mice. nih.govwaocp.org This reduction in cell proliferation was observed in both the standard Min mouse model and the DSS-treated model, suggesting a potential mechanism for the observed tumor inhibition. nih.govwaocp.org While in vitro studies have extensively detailed the pro-apoptotic effects of aloe emodin, including the activation of caspases and modulation of Bcl-2 family proteins, the in vivo evidence from these murine colorectal cancer models primarily highlights the anti-proliferative activity of the compound. nih.govjctres.comnih.gov
Anti-Inflammatory Efficacy in Disease Models (e.g., Sepsis, LPS-induced Inflammation)
Aloe emodin has demonstrated significant anti-inflammatory and antioxidant properties in murine models of sepsis. In a lipopolysaccharide (LPS)-induced sepsis model in mice, treatment with aloe emodin led to a reduction in the spleen index, a marker of inflammation. nih.gov Furthermore, the compound was shown to mitigate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver tissues. nih.gov In a more clinically relevant cecal ligation and puncture (CLP)-induced sepsis model, aloe emodin administration was found to diminish systemic inflammation and was associated with regulation of the gut microbiota. nih.govresearchgate.net The anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of pro-inflammatory cytokine production and the suppression of signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways. nih.govnih.govmdpi.comfrontiersin.org
Table 2: Anti-inflammatory Effects of Aloe Emodin in Murine Sepsis Models This table is interactive. Users can sort columns by clicking on the headers.
| Sepsis Model | Key Findings | Proposed Mechanisms of Action | Reference |
|---|---|---|---|
| LPS-induced | Reduced spleen index, increased hepatic SOD and GSH-Px activity | Inhibition of PI3K/Akt/mTOR signaling pathway | nih.govmdpi.com |
| CLP-induced | Diminished systemic inflammation, regulation of gut microbiota | Inhibition of pro-inflammatory cytokine production | nih.govresearchgate.net |
| CLP-induced | Decreased serum levels of IL-1β, IL-6, and TNF-α | Suppression of NF-κB and MAPK signaling pathways | frontiersin.org |
Organ Protective Studies
Studies in adult male Wistar albino rats have indicated that aloe emodin possesses hepatoprotective properties against lead-induced liver damage. globalresearchonline.net In a model where hepatotoxicity was induced by lead acetate (B1210297), treatment with aloe emodin resulted in a dose-dependent protective effect. globalresearchonline.netresearchgate.net This was evidenced by a significant decrease in serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), as well as total bilirubin. globalresearchonline.netresearchgate.net Furthermore, aloe emodin treatment led to an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione (GSH) in liver tissue homogenates, while decreasing the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. globalresearchonline.net Histological examination of the liver also supported the protective effects of aloe emodin. globalresearchonline.net
Table 3: Hepatoprotective Effects of Aloe Emodin Against Lead-Induced Hepatotoxicity in Rats This table is interactive. Users can sort columns by clicking on the headers.
| Biochemical Marker | Effect of Lead Acetate | Effect of Aloe Emodin Treatment | Reference |
|---|---|---|---|
| Serum AST, ALT, ALP, Total Bilirubin | Increased | Significantly decreased | globalresearchonline.netresearchgate.net |
| Liver SOD, Catalase, GSH | Decreased | Significantly increased | globalresearchonline.net |
| Liver TBARS | Increased | Significantly decreased | globalresearchonline.net |
| Liver Histology | Damage | Protection | globalresearchonline.net |
The cardioprotective potential of aloe emodin has been investigated in a rat model of diabetic cardiomyopathy (DCM) induced by a high-fat diet and streptozotocin (B1681764) injections. nih.govnih.gov In this model, treatment with aloe emodin resulted in significant improvements in cardiac function. nih.gov The therapeutic effect is believed to be associated with the inhibition of the inflammatory response in the heart. nih.gov Specifically, aloe emodin was shown to suppress the pyroptosis pathway mediated by the nucleotide-binding oligomerization domain (NOD)-like receptor pyrin domain 3 (NLRP3) inflammasome. nih.govresearchgate.net This was evidenced by a decrease in the expression of proteins involved in pyroptosis, such as GSDMD-N and caspase-1, and a reduction in the mRNA levels of pyroptosis-associated genes, including IL-18 and IL-1β, in the hearts of diabetic rats. nih.gov These findings suggest that aloe emodin can ameliorate cardiac inflammation and subsequent damage in the context of diabetic cardiomyopathy. nih.govfrontiersin.org
Neurological Impact in Animal Models (e.g., Post-Stroke Depression)
The neurological effects of aloe-emodin have been investigated in preclinical animal models, particularly in the context of post-stroke depression (PSD), a frequent and debilitating complication following a stroke. nih.gov Studies in rat models of PSD have demonstrated that aloe-emodin can elicit positive effects by improving depressive behaviors, increasing activity levels, and enhancing curiosity. nih.govresearchgate.net
Research indicates that aloe-emodin administration can lead to a significant improvement in neurological function and a reduction in depressive symptoms in PSD rats. researchgate.net This is accompanied by a neuroprotective effect, evidenced by the amelioration of brain tissue damage and an increase in the number of neurons. researchgate.net
At the molecular level, treatment with aloe-emodin has been shown to modulate the expression of several key proteins in the brain. It up-regulates the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NTF3), which are crucial for neuronal survival and plasticity. researchgate.netmdpi.com Conversely, it down-regulates the expression of aquaporins (AQP3, AQP4, and AQP5), glial fibrillary acidic protein (GFAP), and transient receptor potential vanilloid 4 (TRPV4). nih.govresearchgate.net The modulation of these proteins is thought to help maintain homeostasis and reduce brain edema. nih.gov
Table 1: Effects of Aloe-Emodin on Neurological and Behavioral Parameters in a Rat Model of Post-Stroke Depression
| Parameter Assessed | Observed Effect of Aloe-Emodin | Reference |
| Behavioral Outcomes | ||
| Depressive Symptoms | Improved | researchgate.net |
| Activity & Curiosity | Increased | nih.govresearchgate.net |
| Neurological Function | Improved | researchgate.net |
| Histological & Cellular Changes | ||
| Brain Tissue Damage | Ameliorated | researchgate.net |
| Number of Neurons | Increased | researchgate.net |
| Molecular & Protein Expression | ||
| Brain-Derived Neurotrophic Factor (BDNF) | Upregulated | nih.govresearchgate.net |
| Neurotrophin-3 (NTF3) | Upregulated | nih.govresearchgate.net |
| Aquaporin 3 (AQP3) | Downregulated | nih.govresearchgate.net |
| Aquaporin 4 (AQP4) | Downregulated | nih.govresearchgate.net |
| Aquaporin 5 (AQP5) | Downregulated | nih.govresearchgate.net |
| Glial Fibrillary Acidic Protein (GFAP) | Downregulated | nih.govresearchgate.net |
| Transient Receptor Potential Vanilloid 4 (TRPV4) | Downregulated | nih.govresearchgate.net |
Microbiota Modulation in Animal Systems
Aloe-emodin has been shown to modulate the intestinal microbiome in various animal models, suggesting a potential mechanism for its therapeutic effects in conditions like inflammatory bowel disease (IBD) and sepsis. nih.govfrontiersin.org
In a mouse model of dextran sulfate sodium (DSS)-induced colitis, a condition mimicking IBD, aloe-emodin treatment was found to effectively suppress the overgrowth of bacterial species associated with colitis and help restore microbial balance. nih.govresearchgate.net Specifically, a notable increase in the abundance of Akkermansia muciniphila following colitis induction was mitigated by aloe-emodin treatment, returning its levels to a state closer to normal. researchgate.net This suggests that aloe-emodin can influence the abundance of specific bacterial species to attenuate colitis. researchgate.net
Table 2: Effects of Aloe-Emodin on Gut Microbiota in Animal Models
| Animal Model | Condition | Key Findings on Microbiota Modulation | Observed Changes in Bacterial Taxa/Metabolites | Reference |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Suppressed overgrowth of colitis-associated bacteria; Restored microbial homeostasis. | Mitigated the increase of Akkermansia muciniphila. | nih.govresearchgate.net |
| Mouse | Cecal Ligation and Puncture (CLP)-Induced Sepsis | Alleviated gut microbiota dysbiosis; No significant effect on overall richness and diversity. | Altered composition at the family and genus levels; Influenced short-chain fatty acid (SCFA) production. | frontiersin.org |
| Rat (in vitro fecal slurry) | N/A | Metabolism of aloin (B1665253) to aloe-emodin by gut bacteria; Dose-dependent decrease in butyrate (B1204436) production. | Decreased abundance of butyrate-producing species. |
Molecular Targets and Signaling Pathway Elucidation
Identification of Core Molecular Targets
Research has identified several core molecular targets through which aloe emodin (B1671224) mediates its biological activities. Molecular docking and network pharmacology studies have highlighted key proteins with which aloe emodin can interact, with binding energies often being a critical determinant of these interactions. Among the identified core targets are AKT1 (protein kinase B), EGFR (epidermal growth factor receptor), ESR1 (estrogen receptor 1), TP53 (tumor protein p53), and SRC (proto-oncogene tyrosine-protein kinase Src). researchgate.netnih.govresearchgate.net The binding energies between aloe emodin and these targets, often found to be less than -5 kcal/mol, suggest a stable and favorable interaction, indicating their importance in the compound's mechanism of action. researchgate.netnih.gov
The interaction with these targets is fundamental to aloe emodin's ability to influence a broad spectrum of cellular functions, from proliferation and survival to apoptosis and metastasis. For instance, the targeting of EGFR and AKT1 is central to its interference with pro-survival signaling. nih.gov Similarly, its modulation of TP53 and ESR1 activity has significant implications for cell cycle control and hormonal response in cancer cells. researchgate.netnih.gov
Role in Key Cellular Signaling Pathways
Aloe emodin has been shown to modulate several critical cellular signaling pathways, which are often dysregulated in pathological conditions.
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aloe emodin has been consistently shown to suppress this pathway in various cancer models. rsc.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov It can inhibit the phosphorylation of key components of this pathway, including AKT and mTOR (mammalian target of rapamycin), thereby impeding downstream signaling that promotes cell growth and survival. rsc.orgmdpi.comnih.gov In some instances, aloe emodin has been observed to suppress the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and enhanced cytotoxicity of other therapeutic agents. researchgate.netnih.gov
TP53 Pathway: The TP53 signaling pathway, centered around the tumor suppressor protein p53, plays a pivotal role in inducing cell cycle arrest and apoptosis in response to cellular stress. Aloe emodin can modulate this pathway, often leading to an upregulation of p53 expression. nih.govnih.gov This increased p53 activity can, in turn, trigger the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest. nih.gov The activation of the p53 pathway is a significant mechanism by which aloe emodin can exert its anti-proliferative and pro-apoptotic effects. nih.govd-nb.info
TNF Pathway: The tumor necrosis factor (TNF) signaling pathway is involved in a wide range of cellular responses, including inflammation and apoptosis. Aloe emodin has been found to influence this pathway, and KEGG (Kyoto Encyclopedia of Genes and Genomes) analysis of genes affected by aloe emodin treatment has identified the TNF signaling pathway as a key area of modulation. nih.govnih.gov In some contexts, aloe emodin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. scienceopen.comresearchgate.net
VEGF Pathway: The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Aloe emodin has demonstrated anti-angiogenic properties by targeting this pathway. researchgate.netnih.gov It can downregulate the expression of VEGF, thereby inhibiting the migration and tube formation of endothelial cells. researchgate.net This inhibitory effect on the VEGF pathway contributes to its potential to restrict tumor progression. nih.gov
Mechanistic Interplay with Cell Cycle Regulators
Aloe emodin exerts significant control over the cell cycle by interacting with various regulatory proteins, leading to cell cycle arrest at different phases, most notably G2/M. jctres.comnih.gov
Key regulators influenced by aloe emodin include:
p21: Aloe emodin can induce the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor. nih.govjctres.com The upregulation of p21 can lead to the inhibition of CDK-cyclin complexes, thereby halting cell cycle progression. jctres.com
WEE1 and CDC25C: In some cancer cell lines, aloe emodin treatment has been associated with an increase in WEE1 and a decrease in CDC25C levels. jctres.com WEE1 is a kinase that inhibits CDK1, while CDC25C is a phosphatase that activates it. This modulation of WEE1 and CDC25C activity contributes to the G2/M arrest by keeping CDK1 in an inactive state. jctres.com
Cyclins and CDKs: The compound has been shown to decrease the levels of key cyclins and CDKs that drive cell cycle progression. For instance, a reduction in cyclin B1 and CDK1 has been observed following aloe emodin treatment, which is consistent with a G2/M phase arrest. jctres.comnih.gov In some contexts, it has also been found to decrease cyclin A and CDK2 levels. scispace.com
Table 1: Effect of Aloe Emodin on Cell Cycle Regulators
| Regulator | Effect of Aloe Emodin | Consequence | Reference(s) |
|---|---|---|---|
| p21 | Upregulation | Inhibition of CDK-cyclin complexes, cell cycle arrest | nih.govjctres.com |
| WEE1 | Upregulation | Inhibition of CDK1, G2/M arrest | jctres.com |
| CDC25C | Downregulation | Inhibition of CDK1 activation, G2/M arrest | jctres.com |
| Cyclin B1 | Downregulation | G2/M arrest | jctres.comnih.gov |
| CDK1 | Downregulation | G2/M arrest | jctres.comnih.gov |
| Cyclin A | Downregulation | S and G2 phase arrest | scispace.com |
| CDK2 | Downregulation | S and G2 phase arrest | scispace.com |
DNA Damage Induction and Repair Pathway Interactions
Aloe emodin has been shown to induce DNA damage in certain cancer cells. nih.govijbs.com The comet assay, a method for detecting DNA strand breaks, has demonstrated that aloe emodin can lead to increased DNA migration, indicative of damage. nih.gov
Furthermore, aloe emodin can interfere with DNA repair mechanisms. Studies have shown that it can significantly inhibit the expression of genes involved in DNA damage response and repair, such as:
ATM (Ataxia-Telangiectasia Mutated) nih.gov
ATR (Ataxia-Telangiectasia and Rad3-related) nih.gov
BRCA1 (Breast Cancer 1, early onset) nih.gov
DNA-PK (DNA-dependent protein kinase) nih.gov
The inhibition of these key DNA repair genes can potentiate the cytotoxic effects of the induced DNA damage, ultimately leading to cell death. nih.gov However, it is important to note that some in vivo studies have not found evidence of genotoxicity at certain doses. feierboristi.org
Receptor-Mediated and Mitochondrial Pathways in Cell Death Induction
Aloe emodin can induce apoptosis through both extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways. scispace.comwiley.com
Receptor-Mediated Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Aloe emodin has been shown to increase the expression of Fas/APO1, a member of the TNF receptor family, which can trigger the apoptotic cascade. nih.govwiley.com The activation of this pathway often involves the cleavage and activation of caspase-8. scispace.com
Mitochondrial Pathway: The intrinsic pathway is centered around the mitochondria. Aloe emodin can induce mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential. nih.govjctres.com This leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, such as cytochrome c. jctres.com The release of cytochrome c initiates a cascade of events, including the activation of caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis. nih.govscispace.com Aloe emodin has also been shown to modulate the expression of Bcl-2 family proteins, with an observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further promoting the mitochondrial pathway of apoptosis. nih.govscispace.com
Gene Expression Profiling and Proteomic Analyses
Gene expression and proteomic studies have provided a broader understanding of the molecular changes induced by aloe emodin. Microarray analyses have revealed that aloe emodin can alter the expression of thousands of genes in cancer cells. waocp.org For example, in human U87 glioblastoma cells, treatment with aloe emodin resulted in statistically significant changes in the expression of 34 genes, with 22 being upregulated and 12 downregulated. waocp.org These genes were functionally clustered and found to be involved in processes such as apoptosis and tissue remodeling. waocp.org
Quantitative real-time PCR and Western blot analyses have confirmed the modulation of specific genes and proteins involved in the pathways discussed above. For instance, studies have confirmed the upregulation of genes involved in apoptosis such as SHARPIN, BCAP31, and FIS1. waocp.org Proteomic analyses have further corroborated these findings by showing changes in the protein levels of key signaling molecules like AKT, p53, and various caspases. nih.govjctres.com Transcriptional analysis has also pointed to extensive changes in gene expression related to the MAPK, p53, and PI3K-Akt pathways. nih.gov
Structure Activity Relationship Sar Studies of Aloe Emodin and Its Derivatives
Influence of Substituents on Biological Activities
The introduction of an acetate (B1210297) group to the 3-hydroxymethyl position of aloe emodin (B1671224) has a variable impact on its biological activities, with research showing both enhancement and reduction of efficacy depending on the targeted cell line and biological endpoint.
Studies on the anticancer effects of this substitution have yielded conflicting results. For instance, one structure-activity relationship analysis suggested that a compound containing aloe emodin with an acetate group is more potent against MCF-7 breast cancer cells than the parent aloe emodin structure. researchgate.netresearchgate.net This derivative demonstrated a half-maximal inhibitory concentration (IC50) of 1.56 µmol/L, indicating significant cytotoxic activity. researchgate.net This suggests that for certain cancer types, the addition of an acetate substituent can enhance the molecule's anticancer properties.
Substitution with various other functional groups, such as alkyls, different aliphatic esters, alkylamines, and halogens at various locations on the aloe emodin skeleton, has also been shown to be highly important for anticancer activity. nih.gov For example, the synthesis of novel water-soluble derivatives by coupling various amino acid esters to aloe emodin has been explored to improve anticancer activity. nih.gov
Table 1: Comparative Anticancer Activity of Aloe Emodin and its Acetate Derivative
| Compound | Cancer Cell Line | Activity (IC50) | Observation | Source |
|---|---|---|---|---|
| Aloe emodin acetate | MCF-7 (Breast Cancer) | 1.56 µM | More potent than parent aloe emodin | researchgate.netresearchgate.net |
| Aloe emodin acetate | HCT-116, HepG-2 | Less potent | Less potent cytotoxic agent than aloe emodin | iomcworld.com |
| Aloe emodin acetate | Influenza virus-A | Less potent | Less potent antiviral agent than aloe emodin | iomcworld.com |
Impact of Linking Positions and Electron Properties on Efficacy
The specific position of chemical modifications on the aloe emodin scaffold is a key factor in determining the resulting compound's efficacy. In the case of aloe emodin ω-acetate, the acetylation occurs at the 3-hydroxymethyl group. sci-hub.st This position is chemically distinct from the phenolic hydroxyl groups at the C-1 and C-8 positions. The 3-hydroxymethyl group is more readily acetylated under certain conditions, such as when refluxed with acetic acid, compared to the more acidic phenolic hydroxyls which are involved in intramolecular hydrogen bonding with the quinone carbonyls. nih.govsci-hub.st
For comparison, studies on the related compound emodin showed that adding an acetyl group to the C3 hydroxyl position increased its cytotoxic effect on HepG2 liver cancer cells. researchgate.net This indicates that for the anthraquinone (B42736) core, modifications at the C-3 position are pivotal for modulating bioactivity. Furthermore, the development of other aloe emodin derivatives, such as those linked to pyrazole (B372694) or coumarin (B35378) moieties, also underscores the importance of the substituent's structure and electronic nature in achieving desired biological effects. wiley.commdpi.com
Rational Design Principles for Enhanced Bioactivity and Selectivity
Based on SAR studies of aloe emodin and its derivatives, including the ω-acetate, several rational design principles can be formulated to guide the development of new compounds with improved therapeutic profiles.
Targeted Modification of the C-3 Position: The hydroxymethyl group at the C-3 position is a key hotspot for chemical modification. The conflicting data on whether acetylation at this site enhances or diminishes activity suggests that the effect is highly dependent on the specific biological target. researchgate.netiomcworld.com This position can be used to attach a variety of functional groups to fine-tune the compound's properties. For example, creating a library of different ester derivatives (e.g., with longer or bulkier acyl chains) could modulate lipophilicity and, consequently, cellular uptake and activity.
Pro-drug Strategy: Given that the free 3-hydroxymethyl group is sometimes essential for activity, one rational design strategy is to create pro-drugs. iomcworld.com Aloe emodin ω-acetate could potentially act as a pro-drug, being hydrolyzed by intracellular esterases to release the active aloe emodin. This approach could improve the compound's pharmacokinetic properties, such as absorption and distribution, while ensuring the active form is available at the target site.
Modulation of Phenolic Hydroxyls: While the 3-position is a primary site for derivatization, the phenolic hydroxyl groups at C-1 and C-8 are also crucial for bioactivity, partly due to their ability to form hydrogen bonds. iomcworld.com Although they are less reactive to simple acetylation, modifications at these sites, such as methylation or glycosylation, have been explored to improve properties like DNA stacking interactions or to overcome drug resistance. google.comgoogle.com Future designs could involve dual modification at both the C-3 and the C-1/C-8 positions to optimize activity.
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the aloe emodin scaffold with other pharmacologically active moieties. mdpi.com For instance, linking aloe emodin to molecules like coumarins or N-heterocyclic groups has been shown to produce derivatives with potent anti-inflammatory or antitumor activities. mdpi.comjctres.com The design of such hybrids allows for the potential to engage multiple biological targets or to enhance the affinity and efficacy for a single target.
By applying these principles, medicinal chemists can systematically design and synthesize new generations of aloe emodin derivatives with potentially enhanced potency, greater selectivity for cancer cells over healthy cells, and improved pharmacological profiles.
Advanced Delivery Systems and Formulation Research for Aloe Emodin
The therapeutic potential of Aloe-emodin (B1665711) (AE), a naturally occurring anthraquinone (B42736), is often hampered by its poor water solubility and consequently low bioavailability tandfonline.comnih.govnih.gov. To overcome these limitations, significant research has focused on developing advanced delivery systems. These strategies aim to enhance the solubility, stability, and targeted delivery of Aloe-emodin, thereby improving its efficacy for potential preclinical and clinical applications. This article details the progress in nanocarrier systems, peptide-mediated targeting, and the optimization of these delivery platforms.
Methodological Approaches in Aloe Emodin Research
Cell Culture Techniques for Biological Assays
The foundation of in vitro research on Aloe-emodin (B1665711) lies in the use of cell culture techniques to assess its biological effects on various cell types. A wide array of human cancer cell lines has been utilized to study the compound's anti-proliferative and cytotoxic properties.
For instance, studies have employed gastric cancer cell lines such as MGC-803, SGC-7901, and BGC-823, as well as oral mucosa cell line KB. wiley.com The effects on leukemia have been investigated using promyelocytic HL-60, human myeloid leukemia U937, myelogenous leukemia K-562, and Burkitt's lymphoma P3HR-1 cells. wiley.com Research on liver cancer has utilized the Huh-7 hepatoma cell line, while studies on glioblastoma have used the U373 and U87 cell lines. wiley.comwaocp.org Furthermore, breast carcinoma (MCF-7), colorectal cancer (HT-29), and esophageal cancer (TE1) cell lines have also been subjects of investigation. wiley.com
The anti-cancer potential of Aloe-emodin has also been explored in oral squamous cell carcinoma using the KB 3-1 cell line. biorxiv.org In studies focusing on colon cancer, DLD-1 and WiDr human colon carcinoma cell lines have been used. nih.gov Research on prostate cancer has involved the use of androgen-independent human prostate cancer DU145 cells. frontiersin.org Additionally, the human tongue squamous carcinoma cell line (SCC-4) and cervical cancer cells (HeLa) have been used to examine the effects of Aloe-emodin. iiarjournals.orgaacrjournals.org
The general methodology involves culturing these cells in appropriate media, such as Dulbecco's-modified Eagle's medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintaining them in a controlled environment. waocp.orgfarmaciajournal.com Researchers then expose the cultured cells to varying concentrations of Aloe-emodin to observe its effects on cell viability and proliferation. wiley.comnih.gov
Table 1: Cell Lines Used in Aloe-emodin Research
| Cancer Type | Cell Line(s) |
|---|---|
| Gastric Cancer | MGC-803, SGC-7901, BGC-823, AGS |
| Leukemia | HL-60, U937, K-562, P3HR-1 |
| Liver Cancer | Huh-7, HEPG2 |
| Glioblastoma | U373, U87 |
| Breast Carcinoma | MCF-7 |
| Colorectal Cancer | HT-29, HCT116, DLD-1, WiDr |
| Oral Cancer | KB, SCC15, KB 3-1, SCC-4 |
| Esophageal Cancer | TE1 |
| Prostate Cancer | DU145 |
| Cervical Cancer | HeLa |
| Neuroblastoma | SJ-N-KP |
| Melanoma | MUG-Mel2 |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique extensively used in Aloe-emodin research to analyze the cell cycle and quantify apoptosis (programmed cell death). This method allows for the rapid analysis of individual cells as they pass through a laser beam.
To assess the cell cycle, cells treated with Aloe-emodin are fixed, stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and then analyzed. aacrjournals.orgauajournals.org The fluorescence intensity of the stained cells is directly proportional to their DNA content, enabling researchers to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). iiarjournals.org Studies have shown that Aloe-emodin can induce cell cycle arrest at the S-phase or G2/M phase in various cancer cell lines. iiarjournals.orgnih.gov For example, in human tongue squamous carcinoma SCC-4 cells, treatment with Aloe-emodin resulted in S-phase arrest. iiarjournals.org
For apoptosis analysis, a common method is the Annexin V/PI dual staining assay. waocp.orgd-nb.info Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify cells that have lost their membrane integrity, which occurs in late-stage apoptosis and necrosis. By using these two stains, flow cytometry can distinguish between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. waocp.org This technique has been instrumental in demonstrating that Aloe-emodin induces apoptosis in a dose- and time-dependent manner in various cancer cells, including HeLa cells and oral squamous cell carcinoma SCC15 cells. waocp.orgd-nb.info
Spectrophotometric and Fluorometric Assays for Biochemical Parameters
Spectrophotometric and fluorometric assays are fundamental in Aloe-emodin research for quantifying various biochemical parameters, providing insights into the compound's mechanisms of action.
One of the most common applications is the assessment of cell viability and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength. frontiersin.org This assay has been widely used to determine the half-maximal inhibitory concentration (IC50) of Aloe-emodin in various cancer cell lines. wiley.comwaocp.org
Fluorometric assays are employed to measure specific cellular events with high sensitivity. For instance, the induction of reactive oxygen species (ROS) can be detected using fluorescent probes. nih.gov Changes in mitochondrial membrane potential (MMP), an early indicator of apoptosis, are often measured using fluorescent dyes like DiOC6. auajournals.org Caspase activity, a hallmark of apoptosis, can be quantified using fluorometric assays that measure the cleavage of specific caspase substrates. nih.gov For example, the activity of caspase-3 and caspase-9 has been shown to increase in response to Aloe-emodin treatment in rat hepatic stellate cells. nih.gov
Chromatographic Techniques (e.g., HPLC, TLC) for Analysis and Purity Assessment
Chromatographic techniques are indispensable for the analysis and purity assessment of Aloe-emodin, both in its isolated form and within complex mixtures like plant extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most frequently used methods.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed for Aloe-emodin analysis. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. rjptonline.org A typical mobile phase for Aloe-emodin analysis might consist of a mixture of methanol, water, and an acid like orthophosphoric acid or acetic acid, often in a gradient elution. rjptonline.orgoup.com Detection is usually performed using a UV detector at a specific wavelength, such as 256 nm or by using a photodiode array (PDA) detector. rjptonline.orgnih.gov HPLC methods have been developed and validated for the quantitative analysis of Aloe-emodin in various Aloe vera products and herbal formulations. rjptonline.orgnih.gov
Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique used for the qualitative and semi-quantitative analysis of Aloe-emodin. In HPTLC (High-Performance Thin-Layer Chromatography), a more advanced version of TLC, separation is performed on a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. ijpsonline.com The plate is then placed in a developing chamber with a suitable mobile phase, for instance, a mixture of toluene, ethyl acetate (B1210297), and formic acid. ijpsonline.com After development, the separated spots can be visualized under UV light and their retention factor (Rf) values can be calculated for identification. ijpsonline.com HPTLC methods have been established for the simultaneous estimation of Aloe-emodin and other related anthraquinones in medicinal plants. ijpsonline.com
Immunoblotting and Western Blot Analysis for Protein Expression
Immunoblotting, commonly known as Western blot analysis, is a crucial technique used to detect and quantify specific proteins in a sample. In Aloe-emodin research, it is extensively used to investigate the molecular mechanisms underlying the compound's effects on cells, particularly in the context of apoptosis and cell cycle regulation.
The process involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose. This membrane is then incubated with a primary antibody that specifically binds to the protein of interest. Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein as a band on the membrane. frontiersin.org
Western blot analysis has been instrumental in elucidating the apoptotic pathways induced by Aloe-emodin. For example, studies have shown that Aloe-emodin treatment leads to the increased expression of pro-apoptotic proteins like Bax and the decreased expression of anti-apoptotic proteins like Bcl-2. nih.gov It has also been used to demonstrate the activation of caspases, such as caspase-3, caspase-7, and caspase-9, by detecting their cleaved (active) forms. d-nb.infonih.gov Furthermore, this technique has been employed to examine the effect of Aloe-emodin on the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases. nih.gov
Molecular Docking and Network Pharmacology for Target Prediction and Mechanism Elucidation
In recent years, computational approaches like molecular docking and network pharmacology have become increasingly valuable in Aloe-emodin research for predicting potential molecular targets and elucidating its complex mechanisms of action.
Network pharmacology is a holistic approach that integrates data from multiple sources to construct networks of interactions between drugs, targets, and diseases. In the context of Aloe-emodin, researchers use databases like SwissTargetPrediction, GeneCards, and OMIM to identify potential target genes of the compound and genes associated with specific diseases, such as type II diabetes or various cancers. nih.govfrontiersin.org By analyzing the intersection of these gene sets, a compound-disease-target network can be constructed. nih.gov This network helps to identify key hub genes and signaling pathways that may be modulated by Aloe-emodin. nih.govfrontiersin.org For example, network pharmacology studies have suggested that Aloe-emodin may exert its therapeutic effects by targeting pathways related to apoptosis, insulin (B600854) resistance, and the PI3K-AKT signaling pathway. nih.govfrontiersin.org
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as Aloe-emodin, when it binds to a specific protein target. This method helps to visualize and quantify the binding affinity and interactions between the ligand and the protein's active site. nih.gov The binding energy, calculated in kcal/mol, provides an estimate of the stability of the ligand-protein complex. nih.govfrontiersin.org Molecular docking has been used to validate the targets identified through network pharmacology. For instance, studies have shown that Aloe-emodin can dock with and potentially inhibit the activity of key proteins like tumor necrosis factor (TNF), epidermal growth factor receptor (EGFR), and various caspases. nih.govfrontiersin.org
Gene Expression Analysis (e.g., qPCR, Microarray)
Gene expression analysis techniques, such as quantitative real-time PCR (qPCR) and microarray analysis, are powerful tools for understanding how Aloe-emodin modulates cellular functions at the genetic level.
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. In a typical microarray experiment, RNA is extracted from cells treated with Aloe-emodin and from untreated control cells. The RNA is then converted to labeled cDNA and hybridized to a microarray chip containing thousands of known gene probes. The intensity of the signal from each probe corresponds to the expression level of that gene. waocp.org This high-throughput approach has been used to identify differentially expressed genes in cancer cells in response to Aloe-emodin treatment. For example, a study on human U87 glioblastoma cells revealed that Aloe-emodin treatment led to the up-regulation of genes involved in apoptosis and the down-regulation of other genes. waocp.org
Quantitative real-time PCR (qPCR) is a more targeted technique used to measure the expression of specific genes with high sensitivity and accuracy. It is often used to validate the results obtained from microarray analysis. waocp.org In qPCR, RNA is reverse-transcribed into cDNA, which is then amplified using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is measured in real-time during the PCR amplification, allowing for the quantification of the initial amount of the target gene's mRNA. frontiersin.org qPCR has been used to confirm the Aloe-emodin-induced changes in the expression of genes involved in various pathways, including apoptosis, cell cycle regulation, and signaling cascades like the PI3K/Akt/mTOR pathway. texilajournal.com
Histological and Morphological Examination of Tissues
Histological and morphological examinations of tissues are crucial in understanding the cellular and structural changes induced by chemical compounds. In the context of aloe-emodin research, these examinations have provided significant insights into its effects on various tissues, particularly in models of disease and in cancer cell lines.
Studies involving histological analysis have demonstrated the impact of aloe-emodin on tissue architecture in various organs. For instance, in a mouse model of renal fibrosis, administration of aloe-emodin was found to significantly improve histopathological abnormalities in the kidney. nih.gov Similarly, in a murine model of sepsis, treatment with aloe-emodin was observed to alleviate tissue damage. nih.gov Further research on sepsis in mice showed that a combination of aloe-emodin and the antibiotic TIENAM could significantly improve tissue damage, reduce inflammatory cell infiltration, and mitigate organ injury in the lungs, liver, and kidneys. frontiersin.org
In the context of cancer research, morphological changes are a key indicator of a compound's cytotoxic effects. Aloe-emodin has been shown to induce morphological features characteristic of apoptosis in various cancer cell lines. These changes include cell shrinkage, membrane blebbing, and nuclear fragmentation. aacrjournals.org For example, in human lung non-small cell carcinoma H460 cells, aloe-emodin treatment led to changes in cell morphology and chromatin condensation. sci-hub.se Similarly, in HeLa cervical cancer cells, aloe-emodin induced morphological changes indicative of pyroptosis, a form of programmed cell death. frontiersin.org Transmission electron microscopy has confirmed these apoptotic features in neuroectodermal tumor cells treated with aloe-emodin. aacrjournals.org
The tables below summarize the key findings from histological and morphological examinations in aloe-emodin research.
Table 1: Histological Findings in Animal Models
| Tissue/Organ | Animal Model | Condition | Observed Histological Changes with Aloe-Emodin Treatment | Reference(s) |
| Kidney | Mouse | Unilateral Ureteral Obstruction (Renal Fibrosis) | Amelioration of histopathological abnormalities. nih.gov | nih.gov |
| Kidney, Liver, Lung, Spleen | Mouse | Sepsis (Cecal Ligation and Puncture) | Reduced tissue damage, decreased inflammatory cell infiltration, and mitigated organ injury. frontiersin.org | frontiersin.org |
| Brain (Hippocampus) | Rat | Cerebral Ischemia/Reperfusion | Decreased number of scattered neuronal cells, increased cell contact, thickening of the pyramidal cell layer, and reduced number of apoptotic neurons. nih.gov | nih.gov |
| Heart | Rat | Cerebral Ischemia/Reperfusion | No signs of tissue damage observed with aloe-emodin nanoparticle treatment. nih.gov | nih.gov |
| Liver | Goldfish | Dietary Supplementation | Reduction of lipid droplets. researchgate.net | researchgate.net |
| Testis | Rat | Aloe megalacantha leaf latex administration | Cellular and structural damage of spermatogenic elements, sloughing of germinal epithelium. biomedpharmajournal.org | biomedpharmajournal.org |
| Skin | Guinea Pig | Wound Healing | Decreased inflammatory infiltration and accelerated epithelialization. j-morphology.com | j-morphology.com |
| Colon | Mouse | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis | Amelioration of histological damage. nih.gov | nih.gov |
Table 2: Morphological Findings in Cell Lines
| Cell Line | Cancer Type | Observed Morphological Changes with Aloe-Emodin Treatment | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | HeLa | Cervical Cancer | Cell shrinkage, membrane blebbing, nuclear fragmentation, and formation of plasma membrane bubbles characteristic of pyroptosis. aacrjournals.orgfrontiersin.org | aacrjournals.orgfrontiersin.org | | H460 | Non-small Cell Lung Carcinoma | Changes in cell morphology and chromatin condensation. sci-hub.se | sci-hub.se | | Neuroectodermal Tumor Cells | Neuroblastoma, Ewing's Sarcoma | Cell shrinkage, membrane blebbing, and nuclear fragmentation consistent with apoptosis. aacrjournals.org | aacrjournals.org | | U87MG | Glioblastoma | Cells adopted a round shape and reduced volume, typical features of apoptotic cells. taylorandfrancis.com | taylorandfrancis.com | | SCC-25 | Squamous Cell Carcinoma | Promotion of cell death (apoptosis and necrosis). mdpi.com | mdpi.com | | MUG-Mel2 | Melanoma | Promotion of cell death (apoptosis and necrosis). mdpi.com | mdpi.com |
Concluding Perspectives and Future Research Directions
Current Challenges in Preclinical Aloe Emodin (B1671224) Research
Despite promising pharmacodynamic findings, the progression of aloe emodin and its derivatives from preclinical models to clinical application is hampered by several key challenges. A primary obstacle is the compound's pharmacokinetic profile, which is characterized by poor intestinal absorption, a short elimination half-life, and consequently, low bioavailability. nih.gov This limits the systemic exposure and therapeutic efficacy of the compound when administered orally.
Another significant concern is the potential for toxicity, particularly hepatotoxicity and nephrotoxicity, which has been reported in a number of studies. nih.gov These adverse effects are a major hurdle for the clinical translation of aloe emodin-based therapies. Furthermore, issues of stability present a challenge; for instance, aloe emodin is susceptible to degradation under acidic and hydrolytic conditions. nih.govresearchgate.net
Finally, while many studies have demonstrated the anti-cancer effects of aloe emodin in vitro, the precise molecular mechanisms are not always fully understood, and these findings may have limited translatability to in vivo models. nih.gov The need for more comprehensive preclinical studies to address these limitations is a recurring theme in the literature.
Potential for Novel Therapeutic Development from Aloe Emodin and its Derivatives
The inherent bioactivity of aloe emodin, particularly its anti-tumor effects, makes it an attractive scaffold for the development of novel therapeutic agents. mdpi.comnih.gov Researchers are actively exploring the synthesis of aloe emodin derivatives to enhance its therapeutic properties and overcome its limitations. mdpi.comrsc.orgresearchgate.net
One promising strategy is the creation of hybrid molecules. For example, novel aloe emodin-coumarin hybrids have been synthesized and shown to exhibit potent antiproliferative activity against several human tumor cell lines, with some compounds demonstrating greater efficacy than the reference drug etoposide (B1684455). mdpi.comnih.gov Similarly, pyrazole-linked aloe emodin derivatives have shown potent activity against breast cancer cell lines. rsc.org Another approach involves creating derivatives, such as a novel aloe-emodin (B1665711) derivative (AED), to target specific disease pathways, like pyroptosis mediated by the NLRP3 inflammasome in diabetic cardiomyopathy. nih.gov
The development of advanced drug delivery systems, such as nanoformulations, is another key area of research. nih.goveurekaselect.com Nanoformulated aloe emodin may enhance drug delivery, improve biocompatibility, and boost pharmacological benefits, offering a novel approach to drug design. nih.goveurekaselect.com These strategies aim to improve the solubility, stability, and bioavailability of aloe emodin, thereby increasing its therapeutic potential. nih.gov
Unexplored Mechanistic Pathways and Target Identification
While research has identified several mechanisms of action for aloe emodin, many pathways remain to be fully elucidated. The compound is known to induce apoptosis (programmed cell death) in cancer cells through various routes, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins. nih.govnih.gov It has been shown to trigger mitochondrial dysfunction, leading to pyroptosis, a form of inflammatory cell death, by activating the caspase-9/3/Gasdermin E (GSDME) axis in certain cancer cells. frontiersin.org
Recent studies have begun to explore its impact on other signaling pathways. For instance, aloe emodin has been found to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells and to target multiple pathways by preventing the ubiquitin-mediated degradation of DUSP1 in nasopharyngeal carcinoma. nih.govresearchgate.net It also affects metabolic plasticity in melanoma cells by impairing glycolysis and mitochondrial function. mdpi.com
Interdisciplinary Research Needs and Opportunities in Natural Product Chemistry and Pharmacology
Advancing the therapeutic application of aloe emodin and its derivatives necessitates a collaborative, interdisciplinary approach.
Key Areas for Interdisciplinary Collaboration:
| Field | Contribution | Research Opportunities |
| Medicinal Chemistry | Synthesize novel derivatives with improved efficacy, solubility, and stability. | Design and create targeted hybrids and prodrugs to overcome pharmacokinetic limitations. mdpi.comresearchgate.net |
| Pharmacology & Toxicology | Elucidate mechanisms of action and conduct comprehensive safety profiling. | Investigate unexplored signaling pathways and conduct long-term in vivo toxicity studies. nih.govfrontiersin.org |
| Pharmaceutics | Develop advanced drug delivery systems. | Engineer nanoformulations and other carrier systems to enhance bioavailability and target specificity. nih.goveurekaselect.com |
| Computational Biology | Perform in silico modeling to predict drug-target interactions and mechanisms. | Utilize molecular docking and systems biology to identify novel targets and guide derivative design. nih.gov |
| Clinical Research | Design and execute well-controlled clinical trials. | Evaluate the efficacy and safety of promising derivatives and formulations in human subjects. nih.gov |
The synergy between natural product chemistry and modern pharmacology is crucial. Chemists can modify the natural aloe emodin scaffold to create more potent and safer drugs, while pharmacologists can unravel the complex biological activities of these new compounds. nih.gov This collaboration is essential for translating the therapeutic promise of natural products like aloe emodin into clinically effective treatments.
Q & A
Q. What databases and search strategies are recommended for systematic reviews on this compound?
- Methodological Answer : Use PubMed, SciFinder, and Web of Science with MeSH terms like “this compound AND (anticancer OR pharmacokinetics)”. Limit to peer-reviewed articles (2010–2025) and patents for synthetic methods. Cross-reference citations via tools like Connected Papers to identify seminal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
